molecular formula C11H14O3Si B13923512 Methyl 5-((trimethylsilyl)ethynyl)furan-2-carboxylate

Methyl 5-((trimethylsilyl)ethynyl)furan-2-carboxylate

Cat. No.: B13923512
M. Wt: 222.31 g/mol
InChI Key: BHJWKIMSFLRYCN-UHFFFAOYSA-N
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Description

Methyl 5-((trimethylsilyl)ethynyl)furan-2-carboxylate is a synthetic furan-2-carboxylate derivative featuring a trimethylsilyl-protected ethynyl group at the 5-position of the furan ring. This compound is of interest in organic and medicinal chemistry due to the unique electronic and steric properties imparted by the trimethylsilyl (TMS) group and the ethynyl linker.

Properties

Molecular Formula

C11H14O3Si

Molecular Weight

222.31 g/mol

IUPAC Name

methyl 5-(2-trimethylsilylethynyl)furan-2-carboxylate

InChI

InChI=1S/C11H14O3Si/c1-13-11(12)10-6-5-9(14-10)7-8-15(2,3)4/h5-6H,1-4H3

InChI Key

BHJWKIMSFLRYCN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)C#C[Si](C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 5-((trimethylsilyl)ethynyl)furan-2-carboxylate typically involves the copper-catalyzed reactions of furan derivatives. One common method includes the reaction of furan, furfural, 2-acetylfuran, and furan-2-carboxylic acid with carbon tetrachloride (CCl4) and methanol (MeOH) in the presence of a copper catalyst . This method yields high amounts of the desired product and is widely used in both laboratory and industrial settings.

Chemical Reactions Analysis

Methyl 5-((trimethylsilyl)ethynyl)furan-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The trimethylsilyl-ethynyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Methyl 5-((trimethylsilyl)ethynyl)furan-2-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-((trimethylsilyl)ethynyl)furan-2-carboxylate involves its reactivity with various molecular targets. The trimethylsilyl-ethynyl group enhances its reactivity, allowing it to participate in a wide range of chemical reactions. The furan ring provides stability and contributes to the compound’s unique chemical properties. The molecular pathways involved in its reactions are influenced by the specific conditions and reagents used .

Comparison with Similar Compounds

Table 1: Substituent and Molecular Properties

Compound Name Substituent Molecular Formula Molecular Weight Key Functional Groups
This compound Trimethylsilyl ethynyl C12H16O3Si 242.34 TMS-ethynyl, ester
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate 2-Fluoro-4-nitrophenyl C12H8FNO5 265.19 Nitro, fluoro, aromatic
Methyl 5-(hydroxymethyl)furan-2-carboxylate Hydroxymethyl C7H8O4 156.14 Hydroxymethyl, ester
Methyl 5-{[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}furan-2-carboxylate Thiadiazole sulfanylmethyl C9H8N2O3S3 288.36 Thiadiazole, sulfanyl, ester

Key Observations :

  • The TMS-ethynyl group in the target compound introduces significant steric bulk and hydrophobicity, contrasting with the polar nitro (NO2) and hydroxymethyl (CH2OH) groups in analogs.

Key Observations :

  • The Meerwein arylation method used for Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate highlights a versatile route for introducing aryl groups to the furan ring .
  • SC-XRD analysis of the fluorinated derivative revealed a planar molecular geometry stabilized by π-π stacking, critical for its antimycobacterial activity .
  • The absence of structural data for the TMS-ethynyl compound suggests a need for targeted crystallographic studies to assess conformational flexibility and intermolecular interactions.

Key Observations :

  • The fluorinated nitro derivative exhibits potent antimycobacterial activity by inhibiting MbtI, a salicylate synthase critical for iron acquisition in Mycobacterium tuberculosis .

Biological Activity

Methyl 5-((trimethylsilyl)ethynyl)furan-2-carboxylate is a synthetic compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, case studies, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a furan ring, which is known for its reactivity and stability, combined with a trimethylsilyl-ethynyl group that enhances its chemical reactivity. Its molecular formula is C12_{12}H14_{14}O2_2Si, and it is characterized by the following structural components:

  • Furan Ring : A five-membered aromatic ring that contributes to the compound's biological activity.
  • Trimethylsilyl Group : Enhances solubility and stability, allowing for various chemical reactions.
  • Carboxylate Ester : The ester functionality is crucial for its reactivity in biological systems.

This compound interacts with various biomolecules, influencing several biological pathways. The trimethylsilyl group increases the compound's nucleophilicity, allowing it to participate in nucleophilic substitution reactions. The furan moiety can undergo oxidation and reduction reactions, potentially leading to the formation of biologically active metabolites.

Anticancer Potential

Furan derivatives have been explored for their anticancer properties. For example, methyl-5-(hydroxymethyl)-2-furan carboxylate has shown cytotoxicity against cancer cell lines such as HeLa and HepG2 . It is hypothesized that this compound could exhibit similar effects due to the presence of the furan ring, which is often associated with anticancer activity.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityKey Findings
Methyl 5-(hydroxymethyl)-2-furan carboxylateAntibacterial, AnticancerIC50 values against HeLa cells: 62.37 µg/mL
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylateAnticancerStructural modifications enhance activity
Furan, 2-methyl-5-(1,1,5-trimethyl-5-hexenyl)Limited biological dataUsed in various chemical processes

This table illustrates how this compound compares with other compounds in terms of biological activity. The unique combination of functional groups in this compound may provide distinct advantages over others.

Case Studies and Research Findings

  • Antimicrobial Studies : Preliminary studies on related furan derivatives indicate promising antimicrobial properties. For instance, methyl 5-(hydroxymethyl)-2-furan carboxylate showed an MIC of 1.00 µg/mL against Staphylococcus aureus . Such findings suggest that this compound could also exhibit similar activities.
  • Cytotoxicity Assays : In vitro studies have demonstrated that certain furan derivatives possess cytotoxic effects against various cancer cell lines. Research focusing on structural modifications has led to the identification of potent anticancer agents .
  • Synthetic Applications : Beyond its biological implications, this compound serves as a valuable building block in organic synthesis, facilitating the creation of complex molecules through cross-coupling reactions.

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